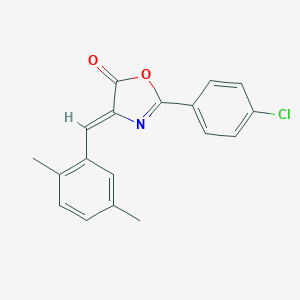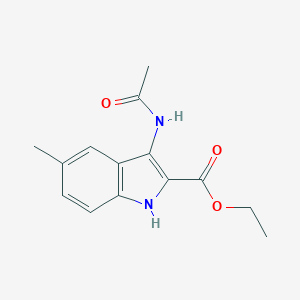
(3-Hydroxyphenyl)(morpholin-4-yl)methanthion
Übersicht
Beschreibung
(3-Hydroxyphenyl)(morpholin-4-yl)methanethione is a useful research compound. Its molecular formula is C11H13NO2S and its molecular weight is 223.29g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Hydroxyphenyl)(morpholin-4-yl)methanethione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Hydroxyphenyl)(morpholin-4-yl)methanethione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmung von Enzymen: MGL und FAAH
(3-Hydroxyphenyl)(morpholin-4-yl)methanthion: hat aufgrund seines Potenzials als Enzyminhibitor großes Interesse geweckt. Insbesondere hemmt es die Aktivität von zwei Enzymen:
a. Monoacylglycerol-Lipase (MGL): MGL spielt eine entscheidende Rolle beim Abbau von Anandamid, einem Endocannabinoid, das mit Schmerzlinderung und Angstreduktion in Verbindung gebracht wird. Durch die Hemmung von MGL kann diese Verbindung die Anandamidspiegel erhöhen, was möglicherweise therapeutische Vorteile bietet .
b. Fettsäureamid-Hydrolase (FAAH): FAAH ist für den Abbau von 2-Arachidonoylglycerol (2-AG) verantwortlich, einem weiteren Endocannabinoid mit neuroprotektiven Wirkungen. Die Hemmung von FAAH könnte zu erhöhten 2-AG-Spiegeln führen, was möglicherweise zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer beiträgt .
Chemische Struktur und Kristallographie
Die Kristallstruktur von this compound offenbart faszinierende Merkmale:
- Die Kristallpackung besteht aus zwei unterschiedlichen Molekülblättern mit einem Winkel zwischen ihren Mittelpunkten .
Chemischer Kontext und zukünftige Forschung
Die fortgesetzte Forschung an Phenyl-(Morpholino)methanthion-Derivaten verspricht pharmazeutische Anwendungen. Weitere Untersuchungen ihrer enzymatischen Hemmeigenschaften, Pharmakokinetik und potenziellen therapeutischen Anwendungen sind gerechtfertigt .
Weitere Details finden Sie in der Kristallstrukturstudie und den molekularen Informationen der Verbindung. Wenn Sie weitere Fragen haben oder eine genauere Erklärung benötigen, können Sie sich gerne an uns wenden!
Wirkmechanismus
Target of Action
The primary targets of (3-Hydroxyphenyl)(morpholin-4-yl)methanethione are the enzymes Monoacylglycerol Lipase (MGL) and Fatty Acid Amide Hydrolase (FAAH) . These enzymes are involved in the degradation of endocannabinoids, which are compounds that play a crucial role in various physiological and pathological phenomena .
Mode of Action
(3-Hydroxyphenyl)(morpholin-4-yl)methanethione inhibits the activity of MGL and FAAH enzymes . By inhibiting these enzymes, the compound prevents the degradation of endocannabinoids, leading to an increase in their levels . This results in the amplification of the endocannabinoid signaling, which can have various effects depending on the physiological context .
Biochemical Pathways
The affected biochemical pathways primarily involve the endocannabinoid system. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), exert their effects by binding to cannabinoid receptors . By inhibiting MGL and FAAH, (3-Hydroxyphenyl)(morpholin-4-yl)methanethione increases the levels of these endocannabinoids, thereby enhancing the signaling through the cannabinoid receptors .
Result of Action
The molecular and cellular effects of (3-Hydroxyphenyl)(morpholin-4-yl)methanethione’s action are primarily related to the enhancement of endocannabinoid signaling . This can result in various effects, including pain relief, reduction of anxiety, and potential benefits in neurodegenerative diseases such as Alzheimer’s .
Eigenschaften
IUPAC Name |
(3-hydroxyphenyl)-morpholin-4-ylmethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-10-3-1-2-9(8-10)11(15)12-4-6-14-7-5-12/h1-3,8,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBPKIZXELGKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-iodo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B402512.png)

![4-[4-(benzyloxy)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B402515.png)
![1-[4-(7-{[3-(4-Acetylphenyl)-2-phenylquinoxalin-6-yl]methyl}-3-phenylquinoxalin-2-yl)phenyl]ethanone](/img/structure/B402516.png)

![2,6-dimethoxy-4-[(2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B402518.png)


![3-(benzylideneamino)-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B402527.png)
![4,5-diphenyl-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B402528.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(mesityldiazenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402531.png)
![4-[(1-Naphthylimino)methyl]benzoic acid](/img/structure/B402532.png)
![3-{4-Nitrophenyl}-6-[(2-{4-nitrophenyl}-3-phenyl-6-quinoxalinyl)methyl]-2-phenylquinoxaline](/img/structure/B402534.png)
